molecular formula C5H5IN2O2 B1298065 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 75092-30-7

4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1298065
CAS RN: 75092-30-7
M. Wt: 252.01 g/mol
InChI Key: SZRMOKQNOJYMNK-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole carboxylic acid, which is a class of compounds known for their diverse range of biological activities and potential applications in various fields, including pharmaceuticals and materials science. The presence of the iodine atom at the 4-position and a methyl group at the 1-position on the pyrazole ring can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of pyrazole carboxylic acid derivatives typically involves a series of reactions including condensation, cyclization, deamination, and hydrolysis. For instance, the synthesis of 1H-pyrazole-4-carboxylic acid has been improved to achieve a yield of 97.1% by starting from ethyl cyanoacetate and triethyl orthoformate, followed by Claisen condensation, cyclization, deamination, and hydrolysis reactions . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could be applied with appropriate modifications to introduce the iodine and methyl groups at the desired positions.

Molecular Structure Analysis

The molecular structure of pyrazole carboxylic acids is characterized by the presence of hydrogen bonds and potential for tautomerism. For example, the structure of 1H-pyrazole-4-carboxylic acid has been studied using solid-state NMR and X-ray crystallography, revealing quasi-linear ribbons linked by cyclic hydrogen bonds . The presence of substituents such as iodine and methyl groups would likely influence the molecular geometry and hydrogen bonding patterns, potentially leading to different polymorphic forms or solid-state properties.

Chemical Reactions Analysis

Pyrazole carboxylic acids can undergo various functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid was converted into its corresponding amide via reaction with 2,3-diaminopyridine . Additionally, diazotization reactions have been used to convert amino pyrazole carboxylate esters into desamino derivatives with halogens or methylthio groups . These reactions highlight the reactivity of the carboxylic acid group and the potential for further derivatization of the pyrazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxylic acids are influenced by their molecular structure, including the presence of hydrogen bonds and the electronic distribution within the molecule. For instance, the nonlinear optical activity of a pyrazole carboxylic acid derivative was attributed to a small energy gap between the frontier molecular orbitals . The introduction of iodine and methyl groups in this compound would affect its electronic structure, spectroscopic features, and potentially its optical properties. Moreover, the solvent effects on intermolecular hydrogen bonding have been investigated, indicating the importance of the environment on the behavior of these compounds .

Scientific Research Applications

Structural and Spectral Investigations

Research has delved into the structural and spectral aspects of pyrazole-4-carboxylic acid derivatives, including 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid. These compounds have been characterized using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, offering insights into their molecular structures and properties (Viveka et al., 2016).

Synthesis and Chemical Reactions

Studies have explored various synthesis methods for 4-iodo-substituted pyrazoles, including the iodination process and electrosynthesis techniques. These processes have shown varying efficiencies based on the donor-acceptor properties of substituents in the pyrazole ring (Lyalin et al., 2010), (Lyalin & Petrosyan, 2013).

Functionalization and Derivative Formation

Research has also focused on the functionalization of pyrazole-3-carboxylic acid derivatives, leading to the synthesis of various novel compounds. These studies provide valuable insights into chemical reactivity and potential applications of these derivatives in different fields (Yıldırım et al., 2005).

Pharmacological Potential

While excluding information related to drug use and dosage, it's worth noting that some research has investigated the pharmacological aspects of pyrazole-4-carboxylic acid derivatives. These studies typically focus on the synthesis of new compounds and their potential biological activities (Gokulan et al., 2012).

Coordination Chemistry and Material Science

Several studies have examined the role of pyrazole-4-carboxylic acid derivatives in coordination chemistry, particularly in the synthesis of coordination complexes and polymers. These complexes have potential applications in various material science fields (Radi et al., 2015), (Cheng et al., 2017).

Safety and Hazards

The compound is classified as an irritant . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-iodo-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRMOKQNOJYMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350098
Record name 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75092-30-7
Record name 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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